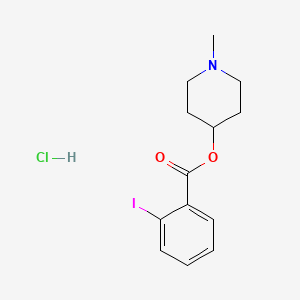![molecular formula C15H23NO3 B4060884 4,7,7-trimethyl-1-(1-piperidinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4060884.png)
4,7,7-trimethyl-1-(1-piperidinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one
説明
4,7,7-trimethyl-1-(1-piperidinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic compound that has gained attention in scientific research for its potential applications in medicine. This compound is commonly referred to as Tropinone, and it is a key intermediate in the synthesis of various pharmaceuticals. Tropinone is a challenging compound to synthesize, and its unique structure has made it an interesting target for researchers in the field of organic chemistry.
作用機序
Tropinone acts as a competitive inhibitor of acetylcholine receptors in the central nervous system. This mechanism of action is responsible for its ability to produce a variety of physiological effects, including sedation, analgesia, and antiemetic effects.
Biochemical and Physiological Effects:
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have analgesic effects, which make it a potential candidate for the development of new pain medications. Tropinone has also been shown to have antiemetic effects, which could make it a useful treatment for nausea and vomiting. Additionally, Tropinone has been shown to have sedative effects, which could make it a useful treatment for anxiety and insomnia.
実験室実験の利点と制限
One of the advantages of using Tropinone in laboratory experiments is its unique structure, which makes it an interesting target for organic chemists. However, its complex synthesis and potential toxicity make it a challenging compound to work with. Additionally, the high cost of Tropinone can be a limiting factor for researchers with limited funding.
将来の方向性
There are several potential future directions for research on Tropinone. One area of interest is in the development of new drugs for the treatment of pain, nausea, and vomiting. Additionally, Tropinone could be used as a starting material for the synthesis of new pharmaceuticals with unique structures and properties. Finally, further research is needed to fully understand the biochemical and physiological effects of Tropinone, which could lead to the development of new treatments for a variety of medical conditions.
In conclusion, Tropinone is a complex bicyclic compound that has gained attention in scientific research for its potential applications in medicine. Its unique structure and challenging synthesis make it an interesting target for organic chemists, and its potential as a starting material for the synthesis of new drugs makes it an important compound for drug discovery research. While there are limitations to working with Tropinone, its potential benefits make it a compound worthy of further study.
科学的研究の応用
Tropinone has been studied extensively for its potential applications in medicine. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. Tropinone is a key intermediate in the synthesis of several important pharmaceuticals, including atropine, scopolamine, and cocaine. These drugs are used to treat a variety of medical conditions, including nausea, vomiting, and pain.
特性
IUPAC Name |
4,7,7-trimethyl-1-(piperidine-1-carbonyl)-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-13(2)14(3)7-8-15(13,19-12(14)18)11(17)16-9-5-4-6-10-16/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEFTPINHIGJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCCCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isobutyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4060805.png)
![4-biphenylyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4060811.png)
![2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4060820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4060826.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B4060833.png)
![N-(5-bromo-1,3-thiazol-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4060835.png)
![N-methyl-N-{[5-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)-2-furyl]methyl}methanesulfonamide](/img/structure/B4060838.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4060848.png)

![N-(3,4-difluorophenyl)-1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinamine](/img/structure/B4060871.png)
![4-[4-methoxy-3-(methoxymethyl)phenyl]-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4060880.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4060899.png)
![8-(5-isopropyl-2-methyl-3-furoyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4060902.png)
![8-ethyl-5-oxo-2-(4-{[(2-thienylcarbonyl)amino]carbonothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4060909.png)